molecular formula C28H28N2O B3440453 1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine

1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine

Cat. No.: B3440453
M. Wt: 408.5 g/mol
InChI Key: JIFOLPIDEQIYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine typically involves the reaction of benzylamine with 2-(2-methoxynaphthalen-1-yl)acetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine involves its binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins and resulting in cytotoxicity against cancer cells . The N-benzyl group is crucial for the anti-cancer activity of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine is unique due to its specific substitution pattern and its potent inhibitory activity against Hsp90. The presence of the methoxynaphthalenyl group enhances its binding affinity and selectivity for Hsp90, making it a promising candidate for anti-cancer drug development .

Properties

IUPAC Name

1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O/c1-31-26-17-16-24-14-8-9-15-25(24)27(26)28-29(20-22-10-4-2-5-11-22)18-19-30(28)21-23-12-6-3-7-13-23/h2-17,28H,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFOLPIDEQIYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine
Reactant of Route 4
1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine
Reactant of Route 5
1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine
Reactant of Route 6
1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine

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